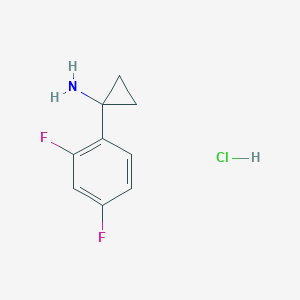

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a cyclopropylamine group attached to a difluorophenyl ring, making it a unique and valuable compound in various fields of scientific research.

準備方法

The synthesis of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves several steps:

Cyclopropanation Reaction: The initial step involves the reaction of o-difluorobenzene with chloracetyl chloride in the presence of a catalyst to form a cyclopropane ring.

Reduction: The nitro group in the intermediate compound is reduced using catalytic hydrogenation with a palladium catalyst and zinc dust to yield the desired cyclopropylamine.

Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

化学反応の分析

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl ring can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

科学的研究の応用

Chemistry

In the field of chemistry, 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the development of new drugs targeting specific biological pathways.

- Agrochemicals : The compound is explored for its potential use in agricultural chemicals due to its unique reactivity and stability.

Biology

The biological activities of this compound have been a focal point of research:

- Enzyme Inhibition : Studies indicate that it can inhibit enzymes involved in neurotransmission and inflammatory pathways, suggesting potential therapeutic effects in treating conditions like depression and anxiety.

- Receptor Binding : The compound interacts with neurotransmitter receptors (e.g., dopamine and serotonin), which may lead to novel treatments for neuropsychiatric disorders.

Medicine

This compound shows promise in medicinal chemistry:

- Therapeutic Potential : Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in developing antidepressants or antipsychotics.

- Antimicrobial Activity : It has demonstrated antibacterial properties against Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is valuable for producing specialty chemicals:

- Chemical Manufacturing : It contributes to the synthesis of materials with unique properties that are essential for various industrial processes.

Case Studies

Several studies have documented the efficacy of this compound across different experimental models:

- In Vitro Studies : Laboratory experiments have shown significant inhibition of bacterial growth at varying concentrations, indicating a dose-dependent relationship between concentration and antibacterial efficacy.

| Study Type | Observations | |

|---|---|---|

| In Vitro | Significant inhibition of bacterial growth | Effective antibacterial agent |

| Animal Models | Neuroprotective effects observed; reduced markers | Potential treatment for anxiety |

作用機序

The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways.

Pathways Involved: It affects pathways related to neurotransmission, inflammation, and cell signaling, making it a valuable compound for studying these processes.

類似化合物との比較

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride can be compared with other similar compounds:

1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring, leading to different chemical and biological properties.

1-(2,4-Dichlorophenyl)cyclopropylamine Hydrochloride: The presence of chlorine atoms instead of fluorine atoms results in different reactivity and applications.

1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound is closely related but may have variations in its synthesis and specific applications.

This compound stands out due to its unique combination of a cyclopropylamine group and a difluorophenyl ring, offering distinct advantages in various scientific and industrial applications.

生物活性

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropylamine group and a difluorophenyl moiety, suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.

The compound is synthesized through a multi-step process that includes cyclopropanation reactions and subsequent reductions. The synthesis typically involves the reaction of o-difluorobenzene with chloracetyl chloride, followed by catalytic hydrogenation to yield the cyclopropylamine structure. This synthetic route is crucial for producing compounds with high purity and yield, which are essential for biological testing.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways, including those related to neurotransmission and inflammation. This inhibition can modulate pathways that are essential for cellular signaling and response.

- Receptor Binding : It binds to specific receptors, potentially altering their activity and affecting downstream signaling pathways. This makes it a valuable tool for studying receptor-mediated processes in cellular biology.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Antimicrobial Activity : It has been noted for its potential antibacterial properties, particularly against Gram-negative bacteria. The introduction of the cyclopropyl moiety enhances its efficacy compared to other similar compounds .

- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders. For instance, its interaction with dopamine and serotonin receptors could be beneficial in developing antidepressants or antipsychotics .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride | Different fluorine positioning | Varies in enzyme inhibition profile |

| 1-(2,4-Dichlorophenyl)cyclopropylamine Hydrochloride | Chlorine instead of fluorine | Different reactivity and applications |

| 1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride | Cyclopropanamine instead | Similar but distinct pharmacological effects |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of bacterial growth in cultures treated with varying concentrations. These studies suggest a dose-dependent relationship between the compound concentration and its antibacterial efficacy .

- Animal Models : Preliminary studies in animal models indicated potential neuroprotective effects when administered at specific dosages. Observations included reduced inflammatory markers and improved behavioral outcomes in models of stress-induced anxiety.

特性

CAS番号 |

1186663-18-2 |

|---|---|

分子式 |

C10H15F3N2O5 |

分子量 |

300.23 g/mol |

IUPAC名 |

methyl 2-(pyrrolidine-2-carbonylamino)acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7) |

InChIキー |

QMLSRQCKLLGODS-UHFFFAOYSA-N |

SMILES |

C1CC1(C2=C(C=C(C=C2)F)F)N.Cl |

正規SMILES |

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。